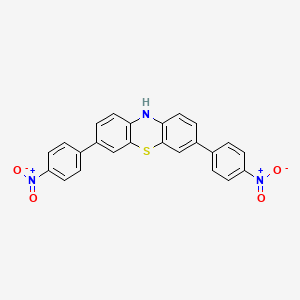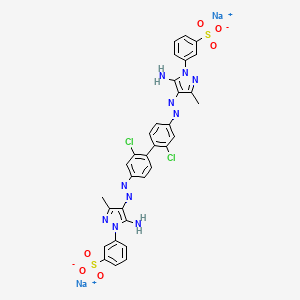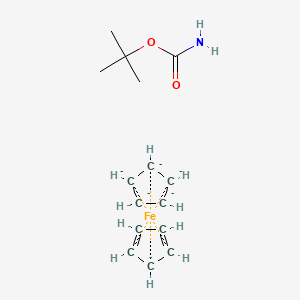
3,7-Bis(4-nitrophenyl)-10H-phenothiazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Bis(4-nitrophenyl)-10H-phenothiazine is a compound that belongs to the phenothiazine class of chemicals. Phenothiazines are heterocyclic compounds that have a wide range of applications in various fields, including medicine, agriculture, and materials science. The presence of nitrophenyl groups at the 3 and 7 positions of the phenothiazine ring imparts unique chemical and physical properties to this compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine typically involves the reaction of phenothiazine with 4-nitrobenzaldehyde in the presence of a base such as sodium hydroxide. The reaction is often carried out under microwave irradiation, which significantly reduces the reaction time and improves the yield of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Bis(4-nitrophenyl)-10H-phenothiazine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amino groups under appropriate conditions.
Substitution: The phenothiazine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonating agents.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of halogenated or sulfonated phenothiazine derivatives.
Applications De Recherche Scientifique
3,7-Bis(4-nitrophenyl)-10H-phenothiazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Studied for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of materials with specific electronic or optical properties
Mécanisme D'action
The mechanism of action of 3,7-Bis(4-nitrophenyl)-10H-phenothiazine involves its interaction with various molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the phenothiazine ring can intercalate with DNA or interact with proteins. These interactions can lead to the modulation of biological pathways, resulting in the observed biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,12-Bis(4-nitrophenyl)-10H-phenothiazine: Another phenothiazine derivative with nitrophenyl groups at different positions.
3,7-Bis(4-nitrophenyl)-1,5-dioxa-3,7-diazacyclooctane: A compound with a similar structure but different functional groups.
Uniqueness
3,7-Bis(4-nitrophenyl)-10H-phenothiazine is unique due to the specific positioning of the nitrophenyl groups, which influences its chemical reactivity and biological activity. The presence of these groups at the 3 and 7 positions enhances its ability to participate in electron transfer reactions and interact with biological molecules .
Propriétés
Formule moléculaire |
C24H15N3O4S |
|---|---|
Poids moléculaire |
441.5 g/mol |
Nom IUPAC |
3,7-bis(4-nitrophenyl)-10H-phenothiazine |
InChI |
InChI=1S/C24H15N3O4S/c28-26(29)19-7-1-15(2-8-19)17-5-11-21-23(13-17)32-24-14-18(6-12-22(24)25-21)16-3-9-20(10-4-16)27(30)31/h1-14,25H |
Clé InChI |
QIURHUJVALKNEP-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1C2=CC3=C(C=C2)NC4=C(S3)C=C(C=C4)C5=CC=C(C=C5)[N+](=O)[O-])[N+](=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![copper;N'-[2-(2-aminoethylamino)ethyl]ethane-1,2-diamine;dichloride](/img/no-structure.png)




